C6‑Methyl vs. C6‑Hydrogen: Lipophilicity and Hydrogen‑Bond Donor Capacity
The C6‑methyl group of the target compound reduces hydrogen‑bond donor count and increases lipophilicity relative to the des‑methyl analog 1-(3-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 650628-15-2). Computed XLogP3‑AA values are 1.7 for the target compound [1] versus 1.2 for the des‑methyl analog [2], a difference of +0.5 log units. The target compound possesses one H‑bond donor (the lactam NH) while the des‑methyl analog possesses two, potentially reducing passive permeability through additional H‑bond desolvation penalty.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and H‑bond donor count |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7; H‑bond donors = 1 |
| Comparator Or Baseline | 1-(3-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 650628-15-2): XLogP3‑AA = 1.2; H‑bond donors = 2 |
| Quantified Difference | ΔXLogP = +0.5; ΔH‑bond donors = −1 |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms within PubChem (2026 release). |
Why This Matters
Higher lipophilicity and fewer H‑bond donors favour improved membrane permeability and oral absorption according to Lipinski and Veber guidelines, making the target compound a more suitable starting point for cell‑permeable probe development.
- [1] PubChem Compound Summary for CID 136182943, 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 137319012, 1-(3-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 650628-15-2). National Center for Biotechnology Information (2026). View Source
